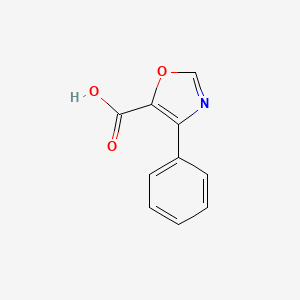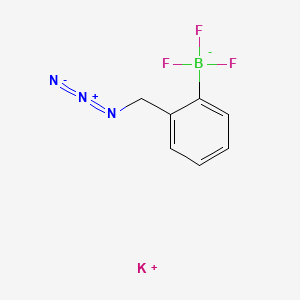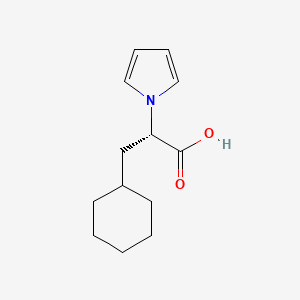
4-(2-Methylpropanoyl)piperazin-2-one
Overview
Description
“4-(2-Methylpropanoyl)piperazin-2-one” is a chemical compound that can be used for pharmaceutical testing . It is available for purchase as a high-quality reference standard .
Synthesis Analysis
The synthesis of piperazin-2-ones, which includes “this compound”, can be achieved through a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) process . This process involves commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines . The sequence has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant .Scientific Research Applications
Synthesis and Chemical Properties
Piperazine derivatives, including those similar to 4-(2-Methylpropanoyl)piperazin-2-one, have been actively researched for their versatile chemical properties and utility in synthesis. For instance, a study elaborated on the synthesis of novel 1,4-disubstituted piperazines, which are known for their prominence in various effective drugs. These derivatives have shown significant antimicrobial activities against drug-resistant pathogenic bacterial strains, highlighting the importance of piperazine structures in medicinal chemistry (Shroff et al., 2022).
Additionally, a study on the synthesis of bis(pyrazole-benzofuran) hybrids possessing a piperazine linker presented new derivatives with potent inhibitory activities against bacterial biofilms and MurB enzymes, showcasing the potential of piperazine derivatives in developing antibacterial agents (Mekky & Sanad, 2020).
Pharmacological and Biological Applications
In pharmacology, the piperazine structure is integral to a variety of therapeutic drugs due to its central pharmacological activity, primarily involving the activation of the monoamine pathway. Piperazine derivatives are researched for their potential in therapeutic applications, such as antipsychotic, antidepressant, and anxiolytic drugs. Benzylpiperazine, a prototype of piperazine derivatives, is notable for its stimulant and euphoric effects (Brito et al., 2018).
In the realm of medicinal chemistry, piperazine-based compounds have been explored for their anti-inflammatory and analgesic activities. A study synthesized and tested 4,5-disubstituted-thiazolyl amides, derivatives of 4-hydroxy-piperidine and 4-N-methyl piperazine, as anti-inflammatory agents. These compounds were also evaluated for their antioxidant activity and ability to scavenge hydroxyl radicals and interact with stable free radicals, demonstrating the multifaceted pharmacological potential of piperazine derivatives (Geronikaki et al., 2003).
properties
IUPAC Name |
4-(2-methylpropanoyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)8(12)10-4-3-9-7(11)5-10/h6H,3-5H2,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXRFAFPMISNOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCNC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/no-structure.png)
![3,6-Dimethoxythieno[3,2-b]thiophene](/img/structure/B1465962.png)






![Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1465977.png)

![1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1465981.png)
